N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit a broad spectrum of pharmacological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities, indicating potential effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with methyl benzoate under acidic conditions to form 6-methylbenzo[d]thiazole.
Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting phenol with an appropriate halide, such as 3-bromopropionyl chloride, under basic conditions to form 3-phenoxypropionyl chloride.
Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with 3-phenoxypropionyl chloride and pyridin-3-ylmethanamine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinylmethyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation .
Medicine
In medicine, the compound is being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is unique due to the presence of the 6-methyl group on the benzothiazole ring and the combination of phenoxy and pyridinylmethyl groups. This unique structure contributes to its distinct biological activities and reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-17-9-10-20-21(14-17)29-23(25-20)26(16-18-6-5-12-24-15-18)22(27)11-13-28-19-7-3-2-4-8-19/h2-10,12,14-15H,11,13,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJKSQRZDUQPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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